
1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-pyrazole-4-sulfonamide, also known as TH-302, is a hypoxia-activated prodrug that has shown potential in cancer treatment. This compound is unique in its ability to target hypoxic regions in tumors, which are often resistant to traditional chemotherapy and radiation therapy. In
Scientific Research Applications
Synthesis and Biological Evaluation
A series of sulfonamide-containing 1,5-diarylpyrazole derivatives were synthesized to explore their ability to inhibit cyclooxygenase-2 (COX-2), both in vitro and in vivo. This research provided insight into the structural activity relationship within this class, leading to the identification of potent COX-2 inhibitors. One notable compound, celecoxib, emerged from this series and has progressed to phase III clinical trials for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Antibacterial Properties
Research into novel heterocyclic compounds containing a sulfonamido moiety aimed at developing new antibacterial agents led to the synthesis of various derivatives. These compounds exhibited significant antibacterial activity, highlighting the potential of such structures in creating effective antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Activity
The antimicrobial activities of new heterocycles based on 3-methyl 1-phenyl-5-benzene sulfonamido pyrazole were explored, demonstrating the potential of these compounds in treating infections. The synthesis approach and subsequent testing underscored the versatility of the sulfonamido group in pharmaceutical development (El‐Emary, Al-muaikel, & Moustafa, 2002).
Antiproliferative Activities
A study on pyrazole-sulfonamide derivatives revealed their in vitro antiproliferative activities against HeLa and C6 cell lines, highlighting their potential as cancer therapy agents. The investigation demonstrated the therapeutic possibilities of sulfonamide derivatives in oncology (Mert et al., 2014).
properties
IUPAC Name |
1-methyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-16-9-11(8-14-16)21(17,18)15-7-10-4-5-12(19-10)13-3-2-6-20-13/h2-6,8-9,15H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXGVOLLAIKZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2875898.png)

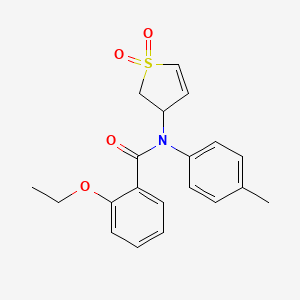
![N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-2-chloro-6-fluorobenzamide](/img/structure/B2875903.png)

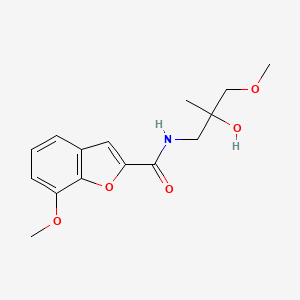

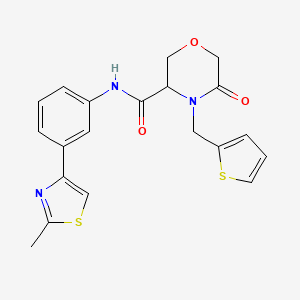
![2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B2875911.png)

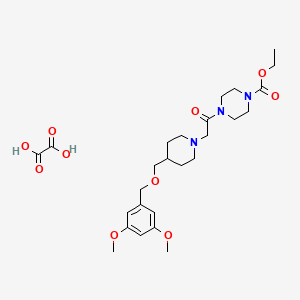
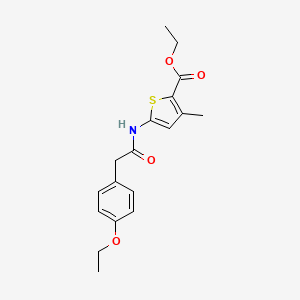
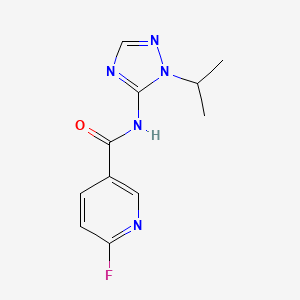
![1-(2-Pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)piperidine-4-carboxamide](/img/structure/B2875919.png)